Futoenone
Overview
Description
Futoenone is a naturally occurring organic compound classified as a neolignan. It is isolated from plants such as Magnolia sprengeri and Piper wallichii . The chemical structure of this compound includes a terpenoid skeleton and a ketone group, making it a member of the terpenoid class of compounds . It appears as a colorless or pale yellow solid and is known for its aromatic properties, often used in the fragrance industry .
Mechanism of Action
Target of Action
Futoenone, a lignan isolated from Magnolia sprengeri Pamp , has been found to exhibit inhibitory activities against matrix metalloproteinases . Matrix metalloproteinases (MMPs) are a family of enzymes that degrade the components of the extracellular matrix, playing crucial roles in various physiological processes and diseases.
Mode of Action
It is known to inhibit matrix metalloproteinases . These enzymes are involved in the breakdown of extracellular matrix in normal physiological processes such as embryogenesis and tissue remodeling, as well as in disease processes such as arthritis and metastasis. By inhibiting these enzymes, this compound may prevent the degradation of the extracellular matrix, thereby affecting various physiological and pathological processes.
Action Environment
The action of this compound may be influenced by various environmental factors. For instance, the pH and temperature of the environment could potentially affect the stability and efficacy of this compound. Additionally, the presence of other molecules could impact the binding of this compound to its target enzymes . .
Preparation Methods
Synthetic Routes and Reaction Conditions: Futoenone can be synthesized through both natural extraction and chemical synthesis. Natural extraction involves isolating the compound from plants like Magnolia sprengeri and Piper wallichii . Chemical synthesis typically starts with terpenoid compounds, undergoing a series of reactions and transformations to yield this compound .
Industrial Production Methods: Industrial production of this compound involves large-scale extraction from plant sources or chemical synthesis using terpenoid precursors. The process includes steps such as extraction, purification, and crystallization to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: Futoenone undergoes various chemical reactions, including:
Oxidation: Conversion of this compound to its oxidized forms.
Reduction: Reduction of the ketone group to form alcohol derivatives.
Substitution: Substitution reactions involving the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nitrating agents are employed under controlled conditions.
Major Products:
Oxidation: Oxidized derivatives of this compound.
Reduction: Alcohol derivatives.
Substitution: Substituted aromatic compounds.
Scientific Research Applications
Futoenone has diverse applications in scientific research, including:
Comparison with Similar Compounds
Futoenone is unique among neolignans due to its specific structural features and biological activities. Similar compounds include:
Ferulamide: A ferulic acid derivative with potent inhibitory activity against platelet aggregation.
Ginkgolide B: An antagonist of platelet-activating factor isolated from Ginkgo biloba.
Rupatadine Fumarate: A dual antagonist of platelet-activating factor and histamine receptors.
This compound stands out due to its specific inhibitory activities against matrix metalloproteinases and its unique structural configuration .
Properties
IUPAC Name |
(1S,8S,10S,11R)-10-(1,3-benzodioxol-5-yl)-3-methoxy-11-methyl-7-oxatricyclo[6.3.1.01,6]dodeca-2,5-dien-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O5/c1-11-14(12-3-4-16-17(5-12)24-10-23-16)6-13-8-20(11)9-18(22-2)15(21)7-19(20)25-13/h3-5,7,9,11,13-14H,6,8,10H2,1-2H3/t11-,13+,14+,20-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXHVHWXETMBKPP-KXXATPMCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CC2CC13C=C(C(=O)C=C3O2)OC)C4=CC5=C(C=C4)OCO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H](C[C@H]2C[C@@]13C=C(C(=O)C=C3O2)OC)C4=CC5=C(C=C4)OCO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201107665 | |
Record name | (2S,4S,5R,5aS)-4-(1,3-Benzodioxol-5-yl)-2,3,4,5-tetrahydro-7-methoxy-5-methyl-8H-2,5a-methano-1-benzoxepin-8-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201107665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19913-01-0 | |
Record name | (2S,4S,5R,5aS)-4-(1,3-Benzodioxol-5-yl)-2,3,4,5-tetrahydro-7-methoxy-5-methyl-8H-2,5a-methano-1-benzoxepin-8-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19913-01-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2S,4S,5R,5aS)-4-(1,3-Benzodioxol-5-yl)-2,3,4,5-tetrahydro-7-methoxy-5-methyl-8H-2,5a-methano-1-benzoxepin-8-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201107665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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